Home > Products > Screening Compounds P52924 > 1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE -

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Catalog Number: EVT-4966892
CAS Number:
Molecular Formula: C14H24N4O
Molecular Weight: 264.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic compound that was misidentified as AZ-037. The pyrazole core of this compound suggests it was designed as a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids of the PINACA, FUBINACA, and CHMINACA series. []
  • Relevance: The compound shares the core structure of a 1H-pyrazole-5-carboxamide with 1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-5-carboxamide. Both compounds feature substitutions at the 1 and 5 positions of the pyrazole ring, with an amide group at the 5 position. Additionally, both compounds incorporate cyclic structures in their substituents, although 3,5-AB-CHMFUPPYCA features a cyclohexylmethyl group at the 1 position and an amino acid-derived substituent at the amide nitrogen, while the target compound has a methyl group at the 1 position and a tetramethylpiperidinyl group at the amide nitrogen. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA. Similar to its isomer, it also incorporates a pyrazole ring system, suggesting potential bioisosteric functionality with other synthetic cannabinoids. []
  • Relevance: Although 5,3-AB-CHMFUPPYCA features the carboxamide group at the 3-position of the pyrazole ring, making it a regioisomer of 3,5-AB-CHMFUPPYCA, it shares a similar structure with 1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-5-carboxamide. The presence of the pyrazole core, substitutions at the 1-position (cyclohexylmethyl in this case), and an amino acid-derived substituent at the amide nitrogen highlight the structural similarities despite the regioisomeric difference at the pyrazole ring. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. []
  • Relevance: Structurally similar to 1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-5-carboxamide, this compound possesses the same core 1H-pyrazole-5-carboxamide structure. Both compounds feature a substitution at the 1 position of the pyrazole ring, and an amino acid-derived substituent at the amide nitrogen. The presence of a chlorine substituent at the 4-position of the pyrazole ring and a 4-fluorophenyl group at the 3-position differentiates this compound from the target compound. []

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is the intended structure of the misidentified research chemical AZ-037. []
  • Relevance: Similar to 1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-5-carboxamide, this compound contains a pyrazole ring, although the carboxamide group is at the 3-position. It also features a fluorine-containing substituent on the 1-position of the pyrazole ring and an amino acid-derived substituent at the amide nitrogen, similar to the target compound. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , ] Conformational analysis has been conducted on this compound, and structural modifications have been explored to understand its binding site interactions. [, , ] Replacing the 5-aryl moiety with a 2-thienyl moiety has been explored to create new CB1 receptor antagonists. [] Additionally, the importance of hydrogen bonding and aromatic stacking for its affinity and efficacy at the CB2 receptor has been investigated. []
  • Relevance: While SR141716A has the carboxamide group at the 3-position of the pyrazole ring, it shares the core structure of a substituted 1H-pyrazole-carboxamide with 1-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-pyrazole-5-carboxamide. Both compounds feature a piperidinyl substituent on the nitrogen of the carboxamide group, although SR141716A has additional chlorine and methyl substitutions on its pyrazole ring. Despite these differences, the shared core structure and the piperidinyl substitution make it a relevant related compound. [, , , , ]

[9] 1fc0b82560b1818af58aac32717d4bc899810bfd [] aabb1a6d32d05f205d04d94ac076c3121a23a145 [] 7dc9adc005b8a14fa35326d602669b0933832886 [] 2b472726052316d5c0d7d6aebaa2b6a9a24dce68 [] 53dff4dc19c39566f15313347ef85f6490a9ac95

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is a structural analog of SR141716A, designed to lack hydrogen bonding potential at the C3 position of the pyrazole ring. It acts as a neutral antagonist at the CB1 receptor. []

Properties

Product Name

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

IUPAC Name

2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

InChI

InChI=1S/C14H24N4O/c1-13(2)8-10(9-14(3,4)17-13)16-12(19)11-6-7-15-18(11)5/h6-7,10,17H,8-9H2,1-5H3,(H,16,19)

InChI Key

MTYKIVATDSWTPE-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2C)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.